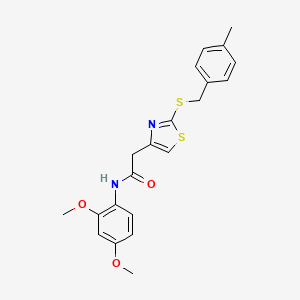

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

描述

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a (4-methylbenzyl)thio substituent at the 2-position of the thiazole ring. The compound’s structure combines electron-donating methoxy groups with a lipophilic benzylthio moiety, which may influence its pharmacokinetic and pharmacodynamic properties.

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-6-15(7-5-14)12-27-21-22-16(13-28-21)10-20(24)23-18-9-8-17(25-2)11-19(18)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIQTFCQHYLOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Substitution Reactions:

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenated compounds, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

科学研究应用

Synthesis and Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step chemical reactions. The initial steps often include the preparation of thiazole derivatives followed by acetamide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest promising potential for use as antimicrobial agents in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly towards tyrosinase and acetylcholinesterase. Its inhibitory effects on tyrosinase suggest applications in treating hyperpigmentation disorders, while acetylcholinesterase inhibition points towards potential use in neurodegenerative diseases like Alzheimer's .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes. These studies provide insights into the interactions at the molecular level, helping to elucidate how structural modifications can enhance biological activity .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Treatments : As a potential antimicrobial agent against resistant strains.

- Cancer Therapy : For development as a targeted anticancer drug.

- Neurological Disorders : As a candidate for treating diseases associated with acetylcholine deficits.

作用机制

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiazole and Acetamide Moieties

Key Structural Features:

- Thiazole Core : The thiazole ring is substituted at the 2-position with a (4-methylbenzyl)thio group, which introduces steric bulk and lipophilicity.

- Acetamide Side Chain : The N-(2,4-dimethoxyphenyl) group enhances solubility via methoxy groups while contributing to π-π stacking interactions.

Comparison with Analogs:

N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b)

- Structure : Features a methylthiazole and m-tolylacetamide.

- Activity : Exhibited broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) due to the m-tolyl group’s balance of lipophilicity and electronic effects .

- Contrast : The target compound’s dimethoxyphenyl group may improve solubility and target affinity compared to m-tolyl.

N-(4-Phenyl-2-thiazolyl)acetamide Structure: Lacks the benzylthio and methoxy substituents. Synthesis: Derived from 2-amino-4-substituted thiazoles, highlighting the role of substituents in reactivity . Contrast: The (4-methylbenzyl)thio group in the target compound could enhance membrane permeability and enzyme inhibition.

- Structure : Contains a trifluoromethylbenzo[d]thiazole group.

- Application : Developed as a CK1 inhibitor, suggesting thiazole-acetamides’ versatility in kinase targeting.

- Contrast : The trifluoromethyl group in Compound 18 introduces strong electron-withdrawing effects, whereas the target compound’s methylbenzylthio group offers moderate lipophilicity .

Antimicrobial Activity:

- Compounds : Thiazol-2-yl acetamides with p-tolyl or chlorophenyl groups showed antifungal dominance over antibacterial effects. For example, 107j (MIC: 12.5 μg/mL against Candida parapsilosis) highlights substituent-dependent activity .

- Target Compound Prediction: The dimethoxyphenyl group may enhance antifungal activity via improved interaction with fungal cytochrome P450 enzymes, similar to methoxy-substituted quinazolinones .

Anticancer Potential:

- Quinazolinone-Thioacetamides (): N-(4-methoxyphenyl) analogs demonstrated higher growth inhibition (MGI%: 10%) than sulfamoylphenyl derivatives (MGI%: 7%), underscoring methoxy groups’ role in cytotoxicity .

- ADMET Profile () : A related dimethoxyphenyl-thioacetamide exhibited favorable oral bioavailability predictions, suggesting similar pharmacokinetics for the target compound .

生物活性

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound categorized under thioacetamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.42 g/mol. The structure features a thiazole moiety linked to a dimethoxyphenyl group and a thioether substituent, which contributes to its biological activity.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound can modulate receptor activities on cell surfaces, influencing signaling pathways.

- Gene Expression Alteration : It may affect the expression of genes involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

- Cell Line Studies : this compound has been shown to inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism involves blocking cell cycle progression at the G2/M phase and inducing apoptosis through activation of pro-apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 15.3 | G2/M phase arrest, apoptosis induction |

| MDA-MB-231 | 12.5 | Inhibition of fatty acid-induced proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have demonstrated that it possesses antibacterial activity comparable to standard antibiotics such as norfloxacin. This activity is likely due to the presence of the thiazole ring which enhances membrane permeability .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to norfloxacin |

| Escherichia coli | 64 µg/mL | Lower than ampicillin |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, preliminary studies suggest that this compound may have anti-inflammatory properties:

- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines : A recent investigation evaluated the effects of this compound on HT29 and MDA-MB-231 cells. The results highlighted significant reductions in cell viability at concentrations above 10 µM, with apoptotic markers observed through flow cytometry .

- Antimicrobial Efficacy : A study assessed the antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values that suggest efficacy similar to conventional antibiotics, supporting its potential as an alternative treatment option .

常见问题

Q. What conditions are critical for long-term storage without degradation?

- Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of acetamide or thioether moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。